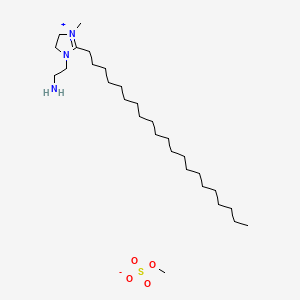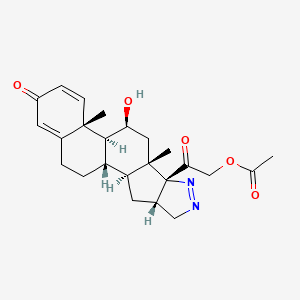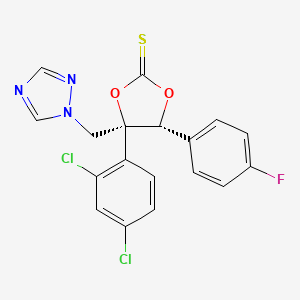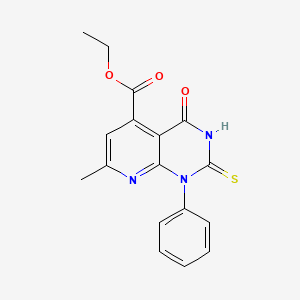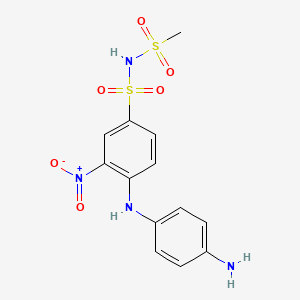
4-((4-Aminophenyl)amino)-N-(methylsulphonyl)-3-nitrobenzenesulphonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((4-Aminophenyl)amino)-N-(methylsulphonyl)-3-nitrobenzenesulphonamide is a complex organic compound with significant applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an aminophenyl group, a methylsulphonyl group, and a nitrobenzenesulphonamide group.
Preparation Methods
The synthesis of 4-((4-Aminophenyl)amino)-N-(methylsulphonyl)-3-nitrobenzenesulphonamide typically involves multiple steps, starting with the preparation of intermediate compounds. The synthetic route often includes nitration, sulphonation, and amination reactions under controlled conditions. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-((4-Aminophenyl)amino)-N-(methylsulphonyl)-3-nitrobenzenesulphonamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulphonamide group can be replaced by other nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-((4-Aminophenyl)amino)-N-(methylsulphonyl)-3-nitrobenzenesulphonamide has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the manufacture of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-((4-Aminophenyl)amino)-N-(methylsulphonyl)-3-nitrobenzenesulphonamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
When compared to similar compounds, 4-((4-Aminophenyl)amino)-N-(methylsulphonyl)-3-nitrobenzenesulphonamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Similar compounds include:
4-Aminophenol: Known for its use in the synthesis of dyes and pharmaceuticals.
N-(Methylsulphonyl)aniline: Used as an intermediate in organic synthesis.
3-Nitrobenzenesulphonamide: Studied for its potential biological activities.
These compounds share some structural similarities but differ in their specific applications and properties.
Properties
CAS No. |
83763-50-2 |
|---|---|
Molecular Formula |
C13H14N4O6S2 |
Molecular Weight |
386.4 g/mol |
IUPAC Name |
4-(4-aminoanilino)-N-methylsulfonyl-3-nitrobenzenesulfonamide |
InChI |
InChI=1S/C13H14N4O6S2/c1-24(20,21)16-25(22,23)11-6-7-12(13(8-11)17(18)19)15-10-4-2-9(14)3-5-10/h2-8,15-16H,14H2,1H3 |
InChI Key |
WRQIIXLYPOTIEK-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NS(=O)(=O)C1=CC(=C(C=C1)NC2=CC=C(C=C2)N)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





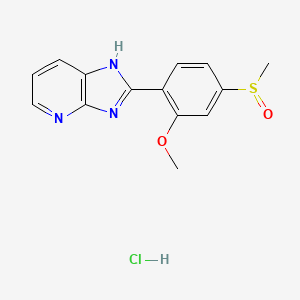
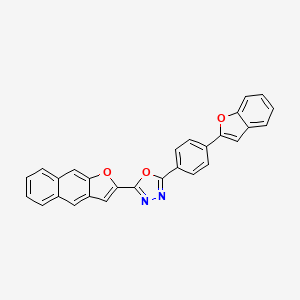
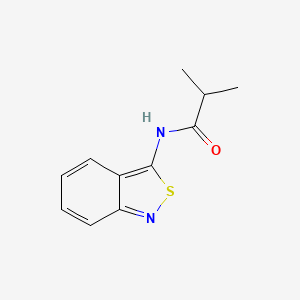
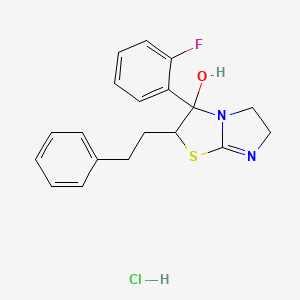
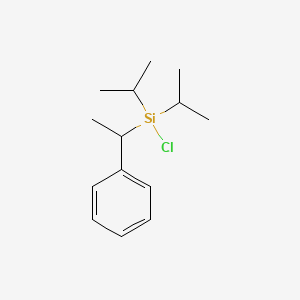
![1-[2-[[4-[(2,6-Dichloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]pyridinium thiocyanate](/img/structure/B12696974.png)
